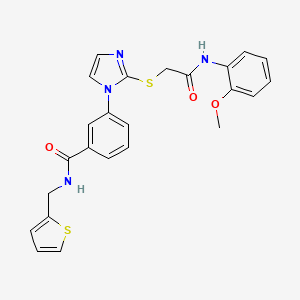

3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

Description

This compound features a benzamide core linked to a thiophen-2-ylmethyl group and an imidazole ring substituted with a thioether-connected 2-methoxyphenylacetamide moiety. The 2-methoxy group may enhance metabolic stability, while the thiophene and imidazole moieties could facilitate π-π stacking or hydrogen-bonding interactions in biological systems .

Properties

IUPAC Name |

3-[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S2/c1-31-21-10-3-2-9-20(21)27-22(29)16-33-24-25-11-12-28(24)18-7-4-6-17(14-18)23(30)26-15-19-8-5-13-32-19/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJHTJHZDVAWAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a complex organic molecule that integrates various pharmacophores, particularly imidazole and benzamide structures. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 399.46 g/mol. The structure features an imidazole ring, a thiophenyl group, and a methoxyphenyl moiety, which contribute to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including the compound . These compounds have been shown to induce apoptosis in cancer cells by:

- Cell Cycle Arrest : Specifically at the G2/M phase.

- Modulation of Apoptotic Markers : Down-regulating proteins such as Bcl-2 and activating caspases, which are crucial for the apoptotic process .

Antimicrobial Activity

Imidazole-containing compounds are known for their antimicrobial properties . The compound has demonstrated activity against various bacterial strains, including:

- Gram-positive Bacteria : Such as Staphylococcus aureus.

- Gram-negative Bacteria : Including Escherichia coli and Klebsiella pneumoniae.

The minimum inhibitory concentration (MIC) values for related imidazole derivatives have been reported between 20–70 µM, indicating moderate antibacterial efficacy compared to standard antibiotics like ceftriaxone .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activities of the compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The imidazole ring is known to interact with various biological targets, modulating their activity.

- Inhibition of Enzymatic Activity : The thiol group may play a role in inhibiting enzymes critical for tumor growth and bacterial survival.

- Alteration of Gene Expression : Through modulation of transcription factors related to cell proliferation and apoptosis .

Case Study 1: Anticancer Activity

A study focusing on imidazole derivatives found that compounds similar to the one discussed showed significant anticancer activity by inducing apoptosis in human cancer cell lines. The mechanism involved the down-regulation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and increased apoptosis markers .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of imidazole-based compounds revealed that certain derivatives exhibited potent activity against multi-drug resistant strains. The compound's structural features were linked to enhanced solubility and bioavailability, contributing to its antimicrobial efficacy .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent against various diseases, particularly cancer and inflammatory conditions. The structural motifs present in the compound allow it to interact with multiple biological targets, including enzymes and receptors involved in disease pathways.

Case Study: Anticancer Activity

Research has shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of benzamide have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. Studies focusing on imidazole-containing compounds have indicated their ability to modulate signaling pathways relevant to cancer progression.

Antimicrobial Activity

The thioether linkage and the presence of the methoxyphenyl group suggest potential antibacterial properties. Compounds with similar structures have been shown to disrupt bacterial cell wall synthesis, making them candidates for antibiotic development.

Case Study: Antibacterial Evaluation

In vitro studies have demonstrated that thiazole and imidazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action often involves interference with bacterial protein synthesis or cell wall integrity.

Organic Synthesis

Due to its versatile functional groups, this compound serves as a valuable building block in organic synthesis. It can undergo various chemical reactions, such as oxidation, reduction, and substitution, allowing for the creation of more complex molecules.

Synthesis Pathways

The synthesis typically involves:

- Formation of the Imidazole Core: Utilizing Fischer indole synthesis techniques.

- Thioether Formation: Reacting the imidazole derivative with thiol compounds under basic conditions to create the thioether linkage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Arylacetamide Group

- Compound W1 (): 3‑(2‑(1H‑Benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide Key Differences: Replaces the imidazole with a benzimidazole and substitutes the thiophen-2-ylmethyl group with a 2,4-dinitrophenyl. Activity: Reported antimicrobial and anticancer properties, though nitro groups often limit therapeutic utility due to toxicity .

- Compound 9c (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Key Differences: Incorporates a triazole-phenoxymethyl linker and a bromophenyl-thiazole group. Docking studies suggest strong binding to enzyme active sites, comparable to the target compound’s imidazole-thioether motif .

Heterocycle Modifications

- Compound 8 (): 2-((1,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Key Differences: Features a bis(4-methoxyphenyl)-imidazole and a thiazole-acetamide. Impact: Dual methoxy groups increase solubility but may reduce binding specificity. The thiazole ring, being electron-deficient, could alter charge-transfer interactions compared to the target’s thiophene group.

- Compound 9e (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide Key Differences: Combines benzodiazole and triazole motifs with a 4-methoxyphenyl-thiazole. Impact: The triazole linker may improve metabolic stability, while the methoxy-thiazole enhances π-stacking. However, increased molecular weight could reduce bioavailability .

Structural Analogues with Thiophene/Thiazole Variations

- 2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (): Key Differences: Replaces the imidazole-thioether with a phenyl-thiazole. However, the absence of the methoxyphenyl group may reduce interactions with hydrophobic pockets .

- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Key Differences: Substitutes the benzamide with a furan-carboxamide and uses a 3-methoxybenzyl group. Impact: The furan ring’s oxygen atom introduces hydrogen-bonding capability, while the 3-methoxy position may alter steric effects compared to the target’s 2-methoxy substitution .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be validated?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the formation of key intermediates like imidazole-thiols or benzamide derivatives. For example:

- Step 1: React 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) and ethanol as a solvent .

- Step 2: Couple intermediates using reflux conditions (e.g., TLC-monitored reactions in methanol or ethanol) to form the final benzamide structure .

Validation: - Monitor purity via HPLC and confirm structural integrity using -NMR, -NMR, and IR spectroscopy.

- Compare experimental elemental analysis (C, H, N, S) with theoretical values to validate stoichiometry .

Basic: How can the compound’s structural features be characterized to confirm its identity?

Methodological Answer:

- X-ray Crystallography: Use SHELX software (SHELXL/SHELXS) for single-crystal refinement to resolve bond lengths, angles, and intermolecular interactions .

- Spectroscopy:

- NMR: Assign peaks for the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), imidazole protons (δ 7.0–8.5 ppm), and thiophene-methyl group (δ 4.5–5.0 ppm) .

- IR: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

Basic: What computational methods predict the compound’s biological activity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase (COX-1/2) or kinase enzymes.

- Dock the imidazole-thioether moiety into hydrophobic pockets and the benzamide group into hydrogen-bonding regions .

- ADMET Prediction: Employ SwissADME or ProTox-II to estimate solubility, permeability, and toxicity profiles.

Advanced: How can reaction conditions be optimized using Design of Experiments (DoE)?

Methodological Answer:

- Factors to Test: Temperature (60–120°C), solvent polarity (ethanol vs. DMF), catalyst loading (K₂CO₃: 1–3 equiv), and reaction time (4–24 hrs).

- Statistical Modeling: Apply response surface methodology (RSM) to maximize yield and minimize byproducts. For example:

- Use a central composite design (CCD) to analyze interactions between temperature and solvent .

- Validation: Confirm optimized conditions via triplicate runs and compare yields using ANOVA.

Advanced: How to resolve contradictions between in vitro activity and physicochemical properties (e.g., solubility)?

Methodological Answer:

- Solubility Enhancement:

- Synthesize analogs with polar substituents (e.g., -OH or -SO₃H) on the methoxyphenyl ring.

- Use co-crystallization techniques (e.g., with 2-aminobenzothiazole) to improve aqueous stability .

- Activity Retention Testing:

- Compare IC₅₀ values of analogs against COX-1/2 or cancer cell lines to ensure bioactivity is preserved .

Advanced: What strategies enable structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Analog Synthesis:

- Vary substituents on the thiophene (e.g., 4-fluorophenyl vs. 4-bromophenyl) and benzamide moieties .

- Biological Assays:

- Test analogs against enzyme targets (e.g., α-glucosidase) or cell lines (e.g., MCF-7) to correlate substituent effects with activity .

- Data Analysis:

- Use QSAR models (e.g., CoMFA/CoMSIA) to map electronic (Hammett σ) and steric (Taft Eₛ) parameters to activity trends .

Advanced: How to address challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Crystallization Screens: Use vapor diffusion (e.g., sitting-drop method) with PEG-based precipitants.

- Additive Screening: Introduce small molecules (e.g., 2-aminobenzothiazole) to stabilize crystal packing .

- Data Collection: Collect high-resolution (<1.5 Å) datasets at synchrotron facilities and refine using SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.